molecular formula C16H19NO2 B380566 2-(2-Ethoxybenzylidene)quinuclidin-3-one

2-(2-Ethoxybenzylidene)quinuclidin-3-one

Cat. No.: B380566
M. Wt: 257.33g/mol
InChI Key: MBQONTZQPLXHPB-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxybenzylidene)quinuclidin-3-one is a bicyclic ketone derivative featuring a quinuclidin-3-one core conjugated with a 2-ethoxy-substituted benzylidene group. The ethoxy group at the ortho position of the benzylidene moiety distinguishes it from analogues with substituents such as methoxy, chloro, or heteroaromatic groups at varying positions.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33g/mol

IUPAC Name

(2E)-2-[(2-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C16H19NO2/c1-2-19-15-6-4-3-5-13(15)11-14-16(18)12-7-9-17(14)10-8-12/h3-6,11-12H,2,7-10H2,1H3/b14-11+

InChI Key

MBQONTZQPLXHPB-SDNWHVSQSA-N

SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3CCN2CC3

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)C3CCN2CC3

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3CCN2CC3

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among quinuclidin-3-one derivatives lie in the substituent type, position, and electronic properties on the benzylidene group. Below is a comparative table:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Physicochemical Notes
2-(2-Ethoxybenzylidene)quinuclidin-3-one Ethoxy (ortho) C₁₆H₁₉NO₂ ~257.33 Increased steric bulk vs. methoxy
2-(2-Methoxybenzylidene)quinuclidin-3-one Methoxy (ortho) C₁₅H₁₇NO₂ 243.306 Electron-donating; lower logP vs. ethoxy
2-(4-Methoxybenzylidene)quinuclidin-3-one Methoxy (para) C₁₅H₁₇NO₂ 243.306 Enhanced planarity vs. ortho substituents
(2Z)-2-(2-Chlorobenzylidene)quinuclidin-3-one Chloro (ortho) C₁₄H₁₄ClNO ~255.73 Electron-withdrawing; higher reactivity
(2Z)-2-(Pyridin-3-ylmethylene)quinuclidin-3-one Pyridinyl (meta) C₁₃H₁₄N₂O 214.26 Heteroaromatic; potential for H-bonding
(Z)-2-(4-Methylbenzylidene)quinuclidin-3-one Methyl (para) C₁₅H₁₇NO 227.30 Hydrophobic; improved synthetic yield (54%)

Notes:

  • Ethoxy vs.
  • Substituent Position : Para-substituted derivatives (e.g., 4-methoxy) exhibit enhanced planarity, favoring π-π stacking interactions, while ortho-substituents (e.g., 2-chloro) may induce torsional strain .
  • Heteroaromatic Groups : Pyridinyl derivatives enable additional hydrogen bonding or metal coordination, expanding reactivity profiles .

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